4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide
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Overview
Description
4-(2-Aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide is a brominated aromatic compound with notable chemical properties and potential applications in various scientific fields. This compound features a benzene ring substituted with bromine atoms and an aminoethyl group, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Bromination: The starting material, 4-(2-aminoethyl)benzene-1,2-diol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at low temperatures to control the degree of bromination.
Hydrobromic Acid Addition: After bromination, hydrobromic acid (HBr) is added to the reaction mixture to form the hydrobromide salt of the compound.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one or more bromine atoms with other functional groups, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, alkaline conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Amino-substituted compounds, hydroxyl-substituted compounds.
Scientific Research Applications
4-(2-Aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
4-(2-Aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide is compared with similar compounds to highlight its uniqueness:
Similar Compounds: 4-(2-aminoethyl)benzenesulfonyl fluoride hydrobromide, 4-(2-aminoethyl)aniline.
Uniqueness: The presence of multiple bromine atoms and the hydrobromide salt form contribute to its distinct chemical properties and reactivity.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its potential for further research and development continues to expand, offering new opportunities for innovation and discovery.
Properties
CAS No. |
884340-66-3 |
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Molecular Formula |
C8H9Br4NO2 |
Molecular Weight |
470.78 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C8H8Br3NO2.BrH/c9-4-3(1-2-12)5(10)7(13)8(14)6(4)11;/h13-14H,1-2,12H2;1H |
InChI Key |
FXPPOBJEJFSJTG-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=C(C(=C(C(=C1Br)Br)O)O)Br.Br |
Purity |
95 |
Origin of Product |
United States |
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